N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide
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Description
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C12H13NO2S and its molecular weight is 235.3. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications
Decarboxylative Claisen Rearrangement : Furan and thiophene derivatives undergo decarboxylative Claisen rearrangement to yield heteroaromatic products. This process is significant in synthetic chemistry for constructing complex molecules (Craig et al., 2005).
Efficient Synthesis Techniques : A series of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides were synthesized using an environmentally friendly, straightforward protocol. This method is noted for its good yields and mild reaction conditions (Raju et al., 2022).
Material Science Applications
Electrochemical Polymerization : Studies on the electrochemical polymerization of 2-(thiophen-2-yl)furan show enhanced capacitance properties for supercapacitor applications. This highlights the potential of furan and thiophene-based polymers in energy storage technologies (Mo et al., 2015).
Pharmacological Applications
Gastroprotective Activity : Research on 2-furfurylthio and 2-furfurylsulfinyl acetamide derivatives with heteroaromatic rings has shown significant gastroprotective activities, indicating their potential as histamine H2 receptor antagonists (Hirakawa et al., 1998).
Cytotoxic Evaluation : Beta-aryl-alpha-dimethoxyphosphoryl-gamma-lactams derived from furan and thiophene showed cytotoxic activity against certain cancer cell lines, suggesting their utility in cancer research (Cinar et al., 2017).
Antimicrobial and Antifungal Activities
Antifungal Effects : Heterocyclic compounds, including those derived from furan and thiophene, demonstrated significant antifungal activities against various fungi species. This underscores their potential in developing new antifungal agents (Kaplancıklı et al., 2013).
Antiamoebic Activity : Furan-thiazolidinone hybrids exhibited remarkable antiamoebic activity, showing promise as novel antiamoebic agents after displaying significant inhibition of specific amoebic enzymes (Ansari et al., 2016).
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-10(14)13(7-11-4-5-15-9-11)8-12-3-2-6-16-12/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLZIPLRSFKQMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=COC=C1)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.